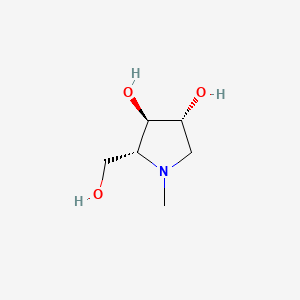

(2R,3S,4R,5R)-2,3,4,5-四羟基-1-氧代己烷-1-磺酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sulfonic acids are a class of organic acids characterized by the sulfonate group attached to an alkyl group. They are known for their strong acidity and excellent solubility in water. The specific compound is a hexane derivative, indicating a molecule with six carbon atoms, featuring hydroxyl (OH) groups, an oxo group (=O), and a sulfonic acid group (SO3H). These functional groups suggest that the compound has interesting chemical and physical properties, making it relevant in various chemical reactions and applications.

Synthesis Analysis

The synthesis of sulfonic acids typically involves the sulfonation reaction, where an organic compound reacts with sulfur trioxide (SO3) or concentrated sulfuric acid (H2SO4). This process can introduce the sulfonic acid group into organic molecules, including complex structures like the one described. The specific synthesis routes can vary based on the starting materials and desired sulfonation positions on the molecule (Ansink & Cerfontain, 2010).

Molecular Structure Analysis

The molecular structure of sulfonic acids features a significant aspect: the sulfonate group's ability to resonate, providing stability to the molecule. The presence of multiple hydroxyl groups and an oxo group in the compound likely impacts its reactivity and interactions with other molecules, potentially through hydrogen bonding and dipole-dipole interactions.

Chemical Reactions and Properties

Sulfonic acids participate in a wide range of chemical reactions, including esterification, salt formation, and as catalysts in organic synthesis due to their strong acidic nature. They are used to introduce sulfonate groups into molecules, increasing solubility in water and affecting the molecule's reactivity (Duhamel et al., 2015).

科学研究应用

环境降解和分析

微生物降解: 磺酸及其衍生物,特别是全氟烷基化学物质,会经历环境降解。这些化合物可以转化为全氟烷基羧酸 (PFCA) 和磺酸 (PFSA),例如全氟辛酸 (PFOA) 和全氟辛烷磺酸 (PFOS),由于它们的持久性和毒理学特性而令人担忧。了解微生物降解途径对于评估环境归宿和影响至关重要 (Liu & Avendaño, 2013).

磺胺酸在环境应用中: 磺胺酸已被确定为工业清洗和缓蚀的环保替代品。与传统的盐酸和硫酸基电解液相比,它是一种毒性更小、更可持续的选择 (Verma & Quraishi, 2022).

化学合成和用途

三氟甲磺酸在有机合成中: 三氟甲磺酸是一种有效的有机硫化合物,促进了各种化学转化,包括亲电芳香取代和碳碳键形成,突出了其在有机合成中的多功能性和效率 (Kazakova & Vasilyev, 2017).

药物中的分析和控制: 磺酸及其酯的精确分析和控制在药物开发中至关重要,尤其涉及潜在的遗传毒性杂质。这突出了稳健分析方法在确保药物安全性和有效性方面的重要性 (Elder, Teasdale, & Lipczynski, 2008).

健康和环境问题

- 全氟烷基物质 (PFAS): 全氟烷基磺酸 (PFAS) 的环境持久性和潜在健康影响,包括全氟辛烷磺酸等磺酸衍生物,需要对其影响、监管框架和处理技术进行持续研究。全氟烷基磺酸在环境中广泛存在及其生物蓄积潜力带来了重大挑战 (Conder et al., 2008).

属性

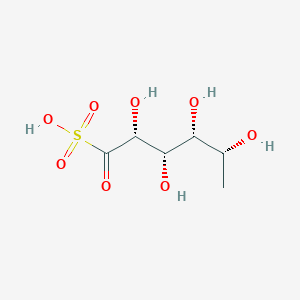

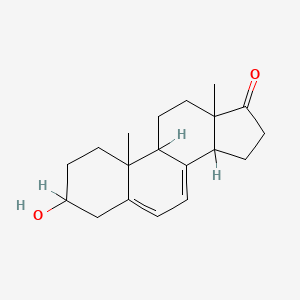

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-1-oxohexane-1-sulfonic acid involves the oxidation of D-glucose to D-glucuronic acid, followed by the sulfonation of D-glucuronic acid to form the target compound.", "Starting Materials": [ "D-glucose", "Sulfur trioxide", "Pyridine", "Acetic anhydride", "Sodium hydroxide", "Hydrogen peroxide", "Water" ], "Reaction": [ "D-glucose is oxidized to D-glucuronic acid using sodium hydroxide and hydrogen peroxide.", "D-glucuronic acid is then sulfonated using sulfur trioxide and pyridine to form the sulfonic acid derivative.", "The sulfonic acid derivative is then treated with acetic anhydride to form the final product, (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-1-oxohexane-1-sulfonic acid." ] } | |

CAS 编号 |

3458-06-8 |

分子式 |

C6H12O8S |

分子量 |

244.22 g/mol |

IUPAC 名称 |

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-1-oxohexane-1-sulfonic acid |

InChI |

InChI=1S/C6H12O8S/c1-2(7)3(8)4(9)5(10)6(11)15(12,13)14/h2-5,7-10H,1H3,(H,12,13,14)/t2-,3-,4+,5-/m1/s1 |

InChI 键 |

BSZIOTKPHDGSEF-SQOUGZDYSA-N |

手性 SMILES |

C[C@H]([C@H]([C@@H]([C@H](C(=O)S(=O)(=O)O)O)O)O)O |

SMILES |

CC(C(C(C(C(=O)S(=O)(=O)O)O)O)O)O |

规范 SMILES |

CC(C(C(C(C(=O)S(=O)(=O)O)O)O)O)O |

同义词 |

6-deoxy-6-sulfo-alpha methylglucoside sulfoquinovose sulfoquinovose, (alpha-D)-isomer sulphoquinovose |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenyl-2-furancarboxamide](/img/structure/B1207384.png)

![1-[4-Cyano-2-(2-furanyl)-5-oxazolyl]-4-piperidinecarboxamide](/img/structure/B1207385.png)

![(2R,4R,5R,6R,8R,11R,12S,19R,20R)-5-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-11-ethyl-4-methoxy-2,4,6,8,12,19-hexamethyl-10,13-dioxa-15,18-diazatricyclo[10.6.2.015,20]icos-1(18)-ene-7,9,14-trione](/img/structure/B1207390.png)

![2-[(4-Oxo-2-phenyl-1-benzopyran-3-yl)oxy]acetic acid](/img/structure/B1207397.png)

![8-[4-(3-Chlorophenyl)-1-piperazinyl]-3-methyl-7-pentylpurine-2,6-dione](/img/structure/B1207399.png)